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Compound of Interest

Compound Name:
chloromethanesulfonylcyclopropan

e

Cat. No.: B6164038 Get Quote

Predictive Comparison Guide:
Chloromethanesulfonylcyclopropane
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of predicted computational data for

chloromethanesulfonylcyclopropane against standard experimental protocols. Due to the

limited availability of published experimental results for this specific compound, this document

serves as a predictive guide to aid researchers in their experimental design and data

interpretation.

Data Presentation: Predicted vs. Expected
Experimental Data
The following tables summarize the computationally predicted physicochemical and

spectroscopic properties of chloromethanesulfonylcyclopropane. These predictions are

based on established computational chemistry models and can be used as a benchmark for

future experimental validation.

Table 1: Predicted Physicochemical Properties
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Property Predicted Value Data Source

Molecular Formula C4H7ClO2S PubChem[1]

Molecular Weight 154.62 g/mol PubChem[1]

Boiling Point 224.1 ± 9.0 °C Chemicalize

Density 1.448 ± 0.06 g/cm³ Chemicalize

XLogP3 1.1 PubChem[1]

Topological Polar Surface Area 42.5 Å² PubChem[1]

Exact Mass 153.9855283 Da PubChem[1]

Table 2: Predicted Spectroscopic Data
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Spectroscopy Predicted Peaks/Signals Notes

¹H NMR

Multiplet ~0.6-1.0 ppm (4H,

cyclopropyl CH₂) Multiplet

~1.2-1.6 ppm (1H, cyclopropyl

CH) Singlet ~3.5-3.8 ppm (2H,

CH₂SO₂Cl)

Chemical shifts for cyclopropyl

protons are characteristically

upfield. The methylene protons

adjacent to the sulfonyl

chloride group are expected to

be significantly downfield due

to the electron-withdrawing

nature of the group.

¹³C NMR

~5-15 ppm (2C, cyclopropyl

CH₂) ~15-25 ppm (1C,

cyclopropyl CH) ~55-65 ppm

(1C, CH₂SO₂Cl)

The carbon attached to the

sulfonyl chloride group will be

the most downfield.

IR Spectroscopy

~1370-1390 cm⁻¹ (S=O

asymmetric stretch) ~1170-

1190 cm⁻¹ (S=O symmetric

stretch) ~3000-3100 cm⁻¹ (C-H

stretch, cyclopropyl) ~2850-

2960 cm⁻¹ (C-H stretch,

methylene)

The strong S=O stretching

bands are characteristic of

sulfonyl chlorides.

Mass Spectrometry (EI)

Molecular Ion (M⁺) at m/z

154/156 (³⁵Cl/³⁷Cl isotopes)

Fragmentation patterns may

include loss of Cl, SO₂, and

cleavage of the

cyclopropylmethyl group.

The isotopic pattern of chlorine

(approximately 3:1 ratio for M⁺

and M+2) would be a key

identifier.

Experimental Protocols
While specific experimental data for chloromethanesulfonylcyclopropane is not readily

available in the literature, the following are detailed standard methodologies for the key

experiments required for its characterization.

Synthesis of Chloromethanesulfonylcyclopropane

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b6164038?utm_src=pdf-body
https://www.benchchem.com/product/b6164038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6164038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A plausible synthetic route involves the oxidation of (cyclopropylmethyl)thioacetate or a similar

precursor, followed by chlorination.

Protocol:

Oxidation: To a solution of the starting thiol or disulfide in a suitable solvent (e.g., acetic acid,

water), add an oxidizing agent (e.g., chlorine gas, N-chlorosuccinimide) at a controlled

temperature (typically 0-10 °C).

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or

gas chromatography (GC).

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite

solution). Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can be purified by vacuum

distillation or column chromatography on silica gel.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a

spectral width of 0 to 220 ppm is suitable.

Infrared (IR) Spectroscopy:

Sample Preparation: Place a drop of the neat liquid sample between two potassium

bromide (KBr) plates to form a thin film.

Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-transform

infrared (FTIR) spectrometer.
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Mass Spectrometry (MS):

Method: Electron Ionization (EI) mass spectrometry is a standard method for this type of

compound.

Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe

or through a GC inlet. Acquire the mass spectrum over a mass range of m/z 40-300.

Visualizations
Workflow for Cross-Validation
This diagram illustrates the logical workflow for comparing experimental results with

computational predictions.

Cross-Validation Workflow

Experimental Analysis Computational Prediction

Synthesis & Purification
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Caption: Workflow for comparing experimental data with computational predictions.
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Molecular Structure and Predicted Properties
This diagram shows the chemical structure of chloromethanesulfonylcyclopropane and

highlights some of its key predicted properties.

Caption: Structure and key predicted properties of chloromethanesulfonylcyclopropane.

Conclusion
This guide provides a comprehensive overview of the predicted properties of

chloromethanesulfonylcyclopropane and outlines the necessary experimental procedures

for their validation. While experimental data is currently lacking in public databases, the

computational predictions presented here offer a valuable starting point for researchers. The

provided protocols and visualizations are intended to facilitate future experimental work and the

subsequent cross-validation of computational models. Researchers are encouraged to use this

guide as a resource for designing their experiments and interpreting their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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